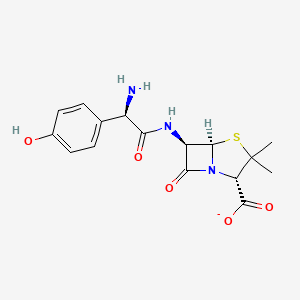

Amoxicillin(1-)

描述

Structure

3D Structure

属性

分子式 |

C16H18N3O5S- |

|---|---|

分子量 |

364.4 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1 |

InChI 键 |

LSQZJLSUYDQPKJ-NJBDSQKTSA-M |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Amoxicillin Action on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a β-lactam antibiotic, remains a cornerstone in the treatment of bacterial infections more than half a century after its introduction.[1] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[2] This technical guide provides a detailed exploration of the molecular mechanisms underpinning amoxicillin's bactericidal activity, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the downstream induction of autolytic enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of amoxicillin's mode of action.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The bactericidal action of amoxicillin is initiated by its covalent binding to penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis.[4] Amoxicillin, being a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor, competitively inhibits the transpeptidase domain of PBPs.[2][3] This binding is often irreversible and leads to the inactivation of the enzyme.[4]

PBP Specificity and Binding Affinity

Different bacteria possess a variety of PBPs, and amoxicillin exhibits varying affinities for these proteins. The specific PBPs targeted and the binding affinity are critical determinants of the antibiotic's spectrum of activity and efficacy. For instance, in Streptococcus pneumoniae, resistance to penicillin and amoxicillin is associated with alterations in PBP1a, PBP2x, and PBP2b. In Helicobacter pylori, amoxicillin resistance is primarily linked to mutations in PBP1A.

Table 1: Quantitative Data on Amoxicillin's Interaction with Bacterial Cell Wall Components

| Parameter | Bacterium | PBP | Value | Method |

| MIC | Streptococcus suis | N/A | 0.03 µg/mL (MIC90) | Agar dilution & Broth microdilution |

| MIC | Aggregatibacter actinomycetemcomitans | N/A | 0.25 - 2.00 mg/L | Agar dilution |

| Binding Affinity (Predicted) | Staphylococcus aureus | PBP1a | -8.640 kcal/mol | Molecular Docking |

Note: MIC (Minimum Inhibitory Concentration) values can vary between strains and testing methodologies.

Inhibition of Peptidoglycan Synthesis

The inactivation of PBPs by amoxicillin directly disrupts the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[4] Peptidoglycan is a mesh-like polymer of glycan chains cross-linked by short peptides, providing mechanical strength to the cell wall.[2]

Disruption of Transpeptidation

PBPs catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptidoglycan chains. By binding to the active site of these enzymes, amoxicillin prevents this cross-linking process.[4] The inhibition of transpeptidation weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.[4]

Logical Workflow of Amoxicillin's Core Mechanism

Caption: Core mechanism of amoxicillin action on bacterial cell walls.

Induction of Autolysins and Bacterial Lysis

The inhibition of peptidoglycan synthesis by amoxicillin is believed to trigger a secondary, and often lethal, effect: the activation of autolysins.[5] Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes like cell wall turnover, separation of daughter cells after division, and bacterial autolysis.[5]

The precise mechanism of autolysin activation by β-lactams is not fully elucidated but is thought to involve the disruption of the delicate balance between cell wall synthesis and degradation. This imbalance leads to uncontrolled peptidoglycan hydrolysis, further compromising the cell wall's integrity and ultimately resulting in cell lysis.[5]

Experimental Protocols

A comprehensive understanding of amoxicillin's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the study of this antibiotic.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standard methods include broth microdilution and agar dilution.[6]

Broth Microdilution Method: [7]

-

Preparation of Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin in an appropriate solvent and sterilize by filtration.

-

Serial Dilutions: Perform serial twofold dilutions of the amoxicillin stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of amoxicillin that shows no visible turbidity.

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of amoxicillin.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of amoxicillin that inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the ability of amoxicillin to compete with a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to PBPs.

Protocol using Fluorescent Penicillin (BOCILLIN™ FL): [10]

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from a mid-logarithmic phase culture.

-

Competition Reaction: Incubate the membrane preparation with various concentrations of amoxicillin for a specific time to allow for binding to PBPs.

-

Labeling: Add a fluorescently labeled penicillin derivative (e.g., BOCILLIN™ FL) to the mixture and incubate to allow it to bind to any PBPs not occupied by amoxicillin.

-

SDS-PAGE: Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The decrease in fluorescence intensity in the presence of amoxicillin indicates its binding to the PBPs.

-

Quantification: Quantify the band intensities to determine the concentration of amoxicillin required to inhibit 50% of the fluorescent penicillin binding (IC50).

Sequencing of PBP Genes

Identifying mutations in PBP genes is crucial for understanding the mechanisms of amoxicillin resistance.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain of interest.

-

PCR Amplification: Amplify the target PBP genes (or specific domains) using gene-specific primers.

-

PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

-

DNA Sequencing: Sequence the purified PCR products using a suitable sequencing technology (e.g., Sanger sequencing or next-generation sequencing).

-

Sequence Analysis: Align the obtained sequences with the wild-type PBP gene sequence to identify any nucleotide and corresponding amino acid substitutions.

Autolysin Activity Assay (Zymography)

Zymography is a technique used to detect the activity of lytic enzymes, such as autolysins, in a protein extract.

Protocol: [13]

-

Preparation of Autolytic Enzyme Extract: Prepare a crude extract of autolytic enzymes from the bacterial cells.

-

Substrate-Containing SDS-PAGE: Prepare an SDS-PAGE gel containing heat-killed bacterial cells (the substrate for the autolysins) copolymerized within the polyacrylamide matrix.

-

Electrophoresis: Run the autolytic enzyme extract on the substrate-containing gel under denaturing conditions.

-

Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a suitable buffer at an optimal temperature to allow the renatured autolysins to degrade the embedded bacterial cells.

-

Staining and Visualization: Stain the gel with a dye that binds to the intact substrate (e.g., Methylene Blue). Zones of clearing against a stained background indicate the presence and activity of autolysins.

Conclusion

Amoxicillin's mechanism of action is a multi-faceted process that begins with the specific targeting and inhibition of penicillin-binding proteins. This primary action disrupts the crucial process of peptidoglycan synthesis, leading to a weakened cell wall. The subsequent activation of autolytic enzymes further degrades the cell wall, culminating in bacterial lysis and death. A thorough understanding of these intricate molecular interactions and the experimental methodologies used to study them is paramount for the continued development of effective antibacterial strategies and for combating the growing challenge of antibiotic resistance.

References

- 1. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 4. benchchem.com [benchchem.com]

- 5. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 10. news-medical.net [news-medical.net]

- 11. Complete Sequences of Six Penicillin-Binding Protein Genes from 40 Streptococcus pneumoniae Clinical Isolates Collected in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [bio-protocol.org]

An In-depth Technical Guide to the Physicochemical Properties of Amoxicillin Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin trihydrate is a widely utilized broad-spectrum, semi-synthetic aminopenicillin antibiotic. Its efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amoxicillin trihydrate relevant to research and pharmaceutical development. Key parameters including molecular structure, solubility, stability under various conditions, and solid-state properties are detailed. Standardized experimental protocols for the determination of these properties are provided, alongside visualizations of degradation pathways and analytical workflows to support robust scientific investigation.

Chemical and Physical Properties

Amoxicillin trihydrate is the trihydrate form of amoxicillin, a beta-lactam antibiotic. It is the most stable solid form compared to its anhydrous or sodium salt counterparts, making it suitable for oral dosage formulations.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |

| Molecular Formula | C₁₆H₁₉N₃O₅S·3H₂O | |

| Molecular Weight | 419.45 g/mol | |

| Appearance | White or almost white crystalline powder. | [2] |

| Melting Point | Decomposes upon heating; a 2nd mass-loss step occurs at 185°C. The DSC effect at ~107°C is due to water evaporation, not melting. | [3] |

| pKa Values (at 37°C) | pKa₁ (carboxyl): ~2.67pKa₂ (amino): ~7.11pKa₃ (phenolic hydroxyl): ~9.55 | [4][5][6] |

| Log P (Octanol-Water) | 0.87 | |

| pH (1% aqueous solution) | 3.5 - 5.5 |

Solubility Profile

The solubility of amoxicillin trihydrate is a critical factor for its absorption and bioavailability. It is characterized as slightly soluble in water, with its solubility being highly dependent on the pH of the medium.[7] It readily dissolves in dilute acids and alkaline hydroxide solutions.[7]

| Solvent / Condition | Solubility | References |

| Water | pH-dependent; U-shaped profile with minimum solubility at pH 4. | [8] |

| Water (pH 4-6) | ~5.45 mg/mL (minimum solubility at isoelectric point). | [1] |

| Water (general) | ~4 mg/mL. | [8] |

| Ethanol (96%) | Very slightly soluble. | |

| Methanol | Slightly soluble. | [8] |

| Fatty Oils | Practically insoluble. | |

| DMSO | ~25 mg/mL. | |

| Dimethylformamide | ~5 mg/mL. |

Stability Profile

While amoxicillin trihydrate is the most stable solid form, it is susceptible to degradation, particularly in solution.[1] The primary degradation mechanism is the hydrolysis of the strained β-lactam ring, which leads to a loss of antibacterial activity.[9][10]

-

Solid-State Stability : The trihydrate form is non-hygroscopic and relatively stable.[1] However, it is sensitive to high temperature and humidity, which can accelerate degradation.[1][8] Dehydration at elevated temperatures yields a hygroscopic anhydrous form.[8]

-

Solution Stability : Stability in aqueous solution is highly pH-dependent. The optimal stability is observed in a citrate buffer with a pH range of 5.8 to 6.5.[1][8] Degradation is catalyzed by both acidic and basic conditions.[8] The degradation process in solution typically follows pseudo-first-order kinetics.

-

Photostability : Amoxicillin is not significantly degraded by light, although some of its degradation products may be light-sensitive.[11][12]

Degradation Pathways

The degradation of amoxicillin primarily involves the hydrolytic cleavage of the β-lactam ring to form amoxicillin penicilloic acid (APA). This inactive metabolite can undergo further reactions, such as intramolecular cyclization to form diketopiperazines or condensation to form dimeric impurities.[10]

Caption: Major degradation pathways of Amoxicillin.

Crystallinity and Solid-State Properties

Amoxicillin trihydrate has a single, well-defined crystal structure and is not known to exhibit polymorphism.[5][8] This crystalline nature is crucial for its stability and handling properties.

-

Crystallography : It possesses an orthorhombic crystal form.

-

Hygroscopicity : The trihydrate form is non-hygroscopic, which is advantageous for formulation.[1] However, upon dehydration at high temperatures, it can convert to a hygroscopic anhydrous form.[8]

-

Analytical Characterization :

-

X-Ray Powder Diffraction (XRPD) : XRPD is used to confirm the crystalline structure of amoxicillin trihydrate. The resulting diffraction pattern is unique to its crystal lattice.[2][13][14] Studies have shown that while the PXRD pattern remains consistent, the intensity of the peaks can increase with a higher powder pH, indicating increased crystallinity.[2][13]

-

Differential Scanning Calorimetry (DSC) : DSC analysis of amoxicillin trihydrate shows a characteristic endothermic peak, which is associated with the loss of water of hydration rather than melting.[3][15][16] This is followed by an exothermic transition at higher temperatures, corresponding to the chemical degradation of the molecule.[15][16] Increased crystallinity has been correlated with enhanced thermal stability as observed by DSC.[2][13]

-

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of amoxicillin trihydrate.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of amoxicillin trihydrate at a specific pH and temperature, consistent with WHO guidelines.[17][18][19]

-

Preparation of Media : Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, and 6.8) for biopharmaceutical classification.[17] Maintain the temperature at 37 ± 1 °C.[18]

-

Sample Addition : Add an excess amount of amoxicillin trihydrate powder to a sealed container (e.g., glass vial) containing a known volume of the prepared buffer. The excess solid should be clearly visible.

-

Equilibration : Agitate the samples at a constant temperature (37 ± 1 °C) using a mechanical shaker or stirrer.[18] The time required to reach equilibrium should be determined preliminarily (typically 24-48 hours).

-

Sample Withdrawal and Separation : Withdraw an aliquot of the suspension. Immediately separate the solid phase from the supernatant by centrifugation (e.g., at 14,000 rpm for 15 minutes) or filtration using a suitable inert filter (e.g., 0.45 µm PVDF) that does not adsorb the drug.

-

Quantification : Dilute the clear supernatant to an appropriate concentration. Analyze the concentration of dissolved amoxicillin using a validated analytical method, such as HPLC-UV.[20]

-

Data Analysis : Calculate the solubility in mg/mL. Perform at least three replicate determinations for each pH condition.[17]

Protocol for Forced Degradation Study

Forced degradation (stress testing) is performed to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][11][12]

-

Stock Solution Preparation : Prepare a stock solution of amoxicillin trihydrate in a suitable solvent (e.g., a mixture of 0.01 M KH₂PO₄ buffer pH 5 and methanol).[11]

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an acid (e.g., 0.375 M HCl) and keep at room temperature for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[11]

-

Alkaline Hydrolysis : Mix the stock solution with a base (e.g., 0.015 M NaOH) and keep at room temperature for a short period (e.g., 15 minutes). Neutralize the solution before analysis.[11]

-

Oxidative Degradation : Mix the stock solution with hydrogen peroxide (e.g., 1.5% H₂O₂) and keep at room temperature for a defined period (e.g., 30 minutes).[9][11]

-

Thermal Degradation : Expose the solid powder to dry heat (e.g., 105 °C for 3 hours) and wet heat (e.g., 105 °C with steam for 3 hours).[11] Dissolve the stressed powder for analysis.

-

Photodegradation : Expose the stock solution to a controlled light source (e.g., 1.2 million lux hours) while keeping a control sample protected from light.[11]

-

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Peak Purity and Identification : Use a photodiode array (PDA) detector to assess peak purity of the parent drug. If possible, use LC-MS to identify the mass of the degradation products.

Caption: Experimental workflow for a forced degradation study.

Protocol for Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD)

-

Sample Preparation : Gently pack the amoxicillin trihydrate powder into a sample holder. Ensure a flat, smooth surface.

-

Instrument Setup : Use a diffractometer with a Cu Kα radiation source. Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).

-

Data Acquisition : Run the scan and collect the diffraction pattern.

-

Analysis : Compare the obtained diffractogram with a reference pattern from a pharmacopeia or literature to confirm the crystalline identity.[13][21]

-

-

Differential Scanning Calorimetry (DSC)

-

Sample Preparation : Accurately weigh a small amount of amoxicillin trihydrate (typically 2-5 mg) into an aluminum DSC pan.[16] Crimp the pan, potentially with a pinhole in the lid to allow for the escape of water vapor.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

-

Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).[3][16]

-

Analysis : Record the heat flow versus temperature. Analyze the resulting thermogram for endothermic (e.g., dehydration) and exothermic (e.g., degradation) events.[16]

-

Conclusion

A thorough understanding of the physicochemical properties of amoxicillin trihydrate is fundamental for the development of stable, safe, and effective pharmaceutical products. This guide has summarized the key characteristics, including its chemical nature, pH-dependent solubility, stability profile, and solid-state properties. The provided experimental protocols and diagrams offer a practical framework for researchers to conduct their own investigations, ensuring data quality and contributing to the successful development of amoxicillin-based therapies.

References

- 1. usp-pqm.org [usp-pqm.org]

- 2. Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formulation, characterization and physicochemical evaluation of amoxicillin effervescent tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mathewsopenaccess.com [mathewsopenaccess.com]

- 16. mathewsopenaccess.com [mathewsopenaccess.com]

- 17. who.int [who.int]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 21. researchgate.net [researchgate.net]

Amoxicillin Degradation in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of amoxicillin in aqueous solutions. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Understanding these degradation pathways and the resulting products is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations. This document details the major degradation routes, presents quantitative kinetic data, outlines experimental protocols for degradation studies, and provides visual representations of the degradation pathways and analytical workflows.

Core Degradation Pathways of Amoxicillin

Amoxicillin's degradation in aqueous environments is primarily dictated by the reactivity of its β-lactam ring. The principal abiotic degradation pathways include hydrolysis, oxidation, and photolysis, each leading to a distinct set of degradation products.[1]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for amoxicillin in aqueous solutions. The strained four-membered β-lactam ring is susceptible to nucleophilic attack by water, leading to its cleavage.[2] This process is highly dependent on pH and temperature. The primary product of hydrolysis is amoxicillin penicilloic acid (ADP1/2), which is inactive as an antibiotic.[3][4] Amoxicillin penicilloic acid can then undergo further degradation through two main pathways:

-

Intramolecular cyclization: This leads to the formation of a more stable six-membered ring structure known as amoxicillin diketopiperazine (ADP8/9).[2][5]

-

Decarboxylation: This results in the formation of amoxicillin penilloic acid (ADP4/5).[3][4]

The rate of hydrolysis is influenced by the presence of metal ions, with copper and zinc known to catalyze the degradation of amoxicillin.[6]

Oxidative Degradation

Amoxicillin can be degraded by various oxidizing agents, leading to the formation of several oxidation products. A key product of oxidative degradation is amoxicillin-S-oxide (sulfoxide) (ADP3).[7] This degradation pathway can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[8] The formation of amoxicillin-S-oxide has been observed to be significantly enhanced in the presence of photosensitizers like humic acids under sunlight.[7]

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of amoxicillin. Photolysis can occur through direct absorption of light by the amoxicillin molecule or indirectly through photosensitized reactions. The degradation is influenced by pH, with studies showing almost complete degradation under simulated sunlight at pH values of 4.0, 5.5, and 7.0 after 40 hours of irradiation.[9] The presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the rate of photodegradation.[9] The primary reaction in photolysis often involves the cleavage of the β-lactam ring, similar to hydrolysis.[9]

Quantitative Degradation Data

The rate of amoxicillin degradation is influenced by several factors, including pH, temperature, and the presence of catalysts. The degradation often follows pseudo-first-order kinetics.

Table 1: Amoxicillin Degradation Products

| Degradation Product Name | Abbreviation | Formation Pathway(s) |

| Amoxicillin Penicilloic Acid | ADP1/2 | Hydrolysis, Photolysis |

| Amoxicillin Diketopiperazine | ADP8/9 | Hydrolysis (from Amoxicillin Penicilloic Acid) |

| Amoxicillin Penilloic Acid | ADP4/5 | Hydrolysis (from Amoxicillin Penicilloic Acid) |

| Amoxicillin-S-oxide | ADP3 | Oxidation |

| Phenol Hydroxypyrazine | ADP6 | Hydrolysis |

Table 2: Kinetic Data for Amoxicillin Degradation

| Degradation Process | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Hydrolysis | ||||

| pH 2.0, Frozen | - | 4.6-fold acceleration vs. liquid | [10] | |

| pH 4.6, Frozen | - | - | [10] | |

| pH 7.0, Frozen | - | - | [10] | |

| Photolysis | ||||

| Simulated Sunlight, pH 4.0 | - | - | [9] | |

| Simulated Sunlight, pH 5.5 | - | - | [9] | |

| Simulated Sunlight, pH 7.0 | - | - | [9] | |

| UV/H2O2, pH 4.2 | - | 99.98% degradation | [6] | |

| Photocatalysis | ||||

| TiO2, UV-Vis | - | Almost complete in 300h | [9] | |

| N-doped TiO2, Solar, pH 5 | - | 95.8% degradation | [9] | |

| Cu-TiO2, Visible, pH 6 | - | 90% degradation in 24h | [9] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.

3.1.1. Acid Hydrolysis

-

Prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or a buffer).

-

To 1 mL of the stock solution, add 1 mL of 0.375 M hydrochloric acid (HCl).

-

Incubate the mixture at room temperature (25°C) for 30 minutes.

-

Neutralize the solution with an appropriate volume of 0.375 M sodium hydroxide (NaOH).

-

Dilute the solution to a suitable concentration for analysis.

3.1.2. Alkaline Hydrolysis

-

Prepare a stock solution of amoxicillin.

-

To 1 mL of the stock solution, add 1 mL of 0.015 M sodium hydroxide (NaOH).

-

Keep the mixture at room temperature (25°C) for 15 minutes.

-

Neutralize the solution with an appropriate volume of 0.015 M hydrochloric acid (HCl).

-

Dilute the neutralized solution for analysis.

3.1.3. Oxidative Degradation

-

Prepare a stock solution of amoxicillin.

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature.

-

Withdraw aliquots at predetermined time points for analysis.

3.1.4. Photodegradation

-

Prepare a solution of amoxicillin in a suitable solvent.

-

Expose the solution to a light source (e.g., a solar simulator or a UV lamp).

-

Protect a control sample from light by wrapping the container in aluminum foil.

-

Maintain a constant temperature during the exposure period.

-

After the exposure period, dilute the solutions for analysis.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (e.g., pH 4.4) and methanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

-

Procedure: a. Prepare and degas the mobile phase. b. Equilibrate the HPLC system until a stable baseline is achieved. c. Prepare a series of amoxicillin standard solutions to generate a calibration curve. d. Prepare unknown samples by diluting them to fall within the calibration range. e. Inject the standards and samples. f. Identify and quantify the amoxicillin peak and its degradation products based on their retention times and the calibration curve.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: a. For Amoxicillin API: Accurately weigh 25 mg of the API, dissolve in 25 mL of a diluent (e.g., 95:5 v/v water:acetonitrile) to get a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter. b. For Formulations: Weigh a portion of the powder equivalent to 25 mg of amoxicillin, dissolve in a diluent, sonicate to ensure complete dissolution, centrifuge to remove excipients, and then dilute the supernatant to a final concentration of 10 µg/mL.

-

LC System:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

-

MS/MS System:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Integrate peak areas and calculate the concentrations of impurities against a calibration curve.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of amoxicillin and a typical experimental workflow for its analysis.

Caption: Major degradation pathways of amoxicillin in aqueous solutions.

Caption: Experimental workflow for amoxicillin degradation studies.

Conclusion

The degradation of amoxicillin in aqueous solutions is a complex process involving multiple pathways, with hydrolysis of the β-lactam ring being the predominant mechanism. The formation of various degradation products, which lack antibacterial activity, underscores the importance of understanding and controlling the stability of amoxicillin in pharmaceutical preparations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to conduct thorough stability studies, ensuring the quality, safety, and efficacy of amoxicillin-containing products.

References

- 1. Amoxicillin(1-) | C16H18N3O5S- | CID 25137942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AMoxicillin DiMer (penicilloic acid forM) CAS#: 210289-72-8 [m.chemicalbook.com]

- 7. Amoxicillin penicilloic acid | C16H21N3O6S | CID 132583458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amoxicillin Trihydrate | C16H25N3O8S | CID 62883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (2RS,4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid (Penilloic Acids of Amoxicillin) [lgcstandards.com]

In Vitro Stability of Amoxicillin: A Technical Guide to pH-Dependent Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of amoxicillin under various pH conditions. Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This degradation is significantly influenced by the pH of the surrounding environment, impacting the drug's efficacy and safety. Understanding the kinetics and pathways of amoxicillin degradation is crucial for the development of stable pharmaceutical formulations and for ensuring its therapeutic effectiveness.

pH-Dependent Stability Profile of Amoxicillin

The stability of amoxicillin in aqueous solutions is highly pH-dependent. It is generally most stable in slightly acidic to neutral conditions.[1] The optimal pH range for amoxicillin stability is reported to be between 5.8 and 6.5 in a citrate buffer.[1][2] Under both acidic and alkaline conditions, the rate of hydrolysis of the β-lactam ring increases significantly, leading to the formation of degradation products.[1]

In highly acidic environments (pH below 2), the β-lactam ring of amoxicillin undergoes hydrolysis to form amoxicilloic acid.[3] Conversely, in alkaline conditions, the degradation of amoxicillin is also accelerated.[3] Studies have shown that increasing the pH value leads to a decrease in its stability.[3] For instance, the degradation of amoxicillin has been observed to be highest at pH 9 due to the increased formation of hydroxyl radicals that can participate in the degradation process.[4][5]

The following table summarizes the stability of amoxicillin at different pH values as reported in various studies.

| pH | Temperature (°C) | Concentration (mg/mL) | Shelf-Life (t₉₀) | Reference(s) |

| 6.53 | 40 | 1 | 4.85 hours | [6][7] |

| 8.34 | 40 | 15 | 0.11 hours | [6][7] |

| 8.73 | 2.9 | 1 | 72 hours | [6][7] |

| 6.52 | 2.9 | 1 | >263.8 hours | [6][7] |

| 8.85 | 2.9 | 7.5 | 4.2 hours | [6][7] |

| 7.69 | 2.9 | 7.5 | 51.8 hours | [6][7] |

| 8.68 | 2.9 | 15 | 3.8 hours | [6][7] |

| 8.40 | 2.9 | 15 | 1.6 hours | [6][7] |

Experimental Protocols for In Vitro Stability Studies

A validated stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone for accurately assessing the stability of amoxicillin and separating it from its degradation products.[8][9]

Materials and Reagents

-

Amoxicillin trihydrate reference standard

-

HPLC grade acetonitrile and methanol

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid or potassium hydroxide (for pH adjustment)

-

High-purity water

-

Hydrochloric acid (for acid degradation)

-

Sodium hydroxide (for alkaline degradation)

-

Hydrogen peroxide (for oxidative degradation)

Preparation of Solutions

-

Phosphate Buffer (pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 5.0 with orthophosphoric acid or potassium hydroxide.[10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio can be optimized, for example, a gradient of acetonitrile and phosphate buffer containing methanol at pH 5.0.[9] Another example is a mixture of water, acetonitrile, and methanol in a 70:20:10 (v/v/v) ratio.[12]

-

Amoxicillin Stock Solution: Accurately weigh and dissolve an appropriate amount of amoxicillin trihydrate reference standard in the mobile phase or a suitable buffer (e.g., pH 5.0 buffer and methanol, 95:5 v/v) to obtain a known concentration, for instance, 1.25 mg/mL or 200 µg/mL.[8][10]

Chromatographic Conditions

A reversed-phase C18 or C8 column is typically used for the separation.[12][13]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

-

Detection: UV detection at a wavelength of 220 nm or 238.8 nm.[12][14]

-

Injection Volume: 20 µL.[9]

-

Column Temperature: Ambient or controlled at 25°C.[9]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[13]

-

Acid Degradation: To a known volume of the amoxicillin stock solution, add an equal volume of 0.1 M or 0.375 M hydrochloric acid.[8][10] The mixture can be heated (e.g., at 60°C for 30 minutes) to accelerate degradation.[10] After the specified time, the solution is neutralized with sodium hydroxide and diluted for HPLC analysis.[8]

-

Alkaline Degradation: To a known volume of the amoxicillin stock solution, add an equal volume of 0.1 M or 0.015 M sodium hydroxide.[8][10] The mixture is typically kept at room temperature for a specific duration (e.g., 15 minutes).[8][10] The solution is then neutralized with hydrochloric acid and diluted for analysis.[8]

-

Oxidative Degradation: Mix a known volume of the amoxicillin stock solution with an equal volume of a hydrogen peroxide solution (e.g., 1.5% or 3%).[8][15] The mixture is kept at room temperature before dilution and analysis.[8]

-

Thermal Degradation: Expose the powdered drug substance to dry heat (e.g., at 105°C for 3 hours).[10] After exposure, a solution of the stressed powder is prepared for HPLC analysis.[8]

-

Photolytic Degradation: Expose the amoxicillin solution to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[10] A control sample should be protected from light.[8]

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow for Amoxicillin Stability Testing

The following diagram illustrates a typical workflow for conducting in vitro stability studies of amoxicillin.

References

- 1. benchchem.com [benchchem.com]

- 2. usp-pqm.org [usp-pqm.org]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of Amoxicillin in Aqueous Systems: A Review | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. ir.kabarak.ac.ke [ir.kabarak.ac.ke]

- 12. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

Synthesis and Characterization of Novel Amoxicillin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel amoxicillin derivatives. Amoxicillin, a cornerstone β-lactam antibiotic, continues to be a focal point for derivatization to enhance its antibacterial spectrum, overcome resistance, and improve its pharmacokinetic profile.[1][2] This document details synthetic pathways, experimental protocols, and analytical techniques, presenting quantitative data in a structured format for effective comparison and analysis.

Synthesis of Amoxicillin Derivatives

The synthesis of novel amoxicillin derivatives primarily involves the modification of the amoxicillin molecule at its functional groups. Common strategies include the formation of prodrugs to improve stability and taste[3][4][5][6][7] or the creation of Schiff bases and other derivatives to explore new biological activities.[8][9][10][11] The foundational structure for many syntheses is 6-aminopenicillanic acid (6-APA), the core of penicillin antibiotics.[12][13]

General Synthetic Approaches

Two primary routes are employed for the synthesis of amoxicillin and its derivatives: chemical synthesis and enzymatic synthesis.[12][13]

-

Chemical Synthesis: This traditional approach involves multiple steps, often requiring the use of protecting groups and harsh reagents.[12][13] A common method is the acylation of 6-APA with an activated side chain.[12]

-

Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes like penicillin G acylase, offering milder reaction conditions and reduced environmental impact.[12][14][15]

The following diagram illustrates a generalized workflow for the synthesis of amoxicillin derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. The following sections provide protocols for key experiments.

Synthesis of an Amoxicillin Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from amoxicillin and an aromatic aldehyde, a common strategy to generate novel derivatives.[8][9][10]

Materials:

-

Amoxicillin trihydrate

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve amoxicillin trihydrate in a minimal amount of ethanol with a few drops of glacial acetic acid to aid dissolution.

-

In a separate flask, dissolve an equimolar amount of 4-hydroxy-3-methoxybenzaldehyde in ethanol.

-

Slowly add the aldehyde solution to the amoxicillin solution with constant stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials.

-

Dry the purified Schiff base derivative under vacuum.

Purification by Crystallization

Purification of the synthesized derivatives is essential to remove impurities.[16][17][18][19] Crystallization from an appropriate solvent system is a widely used technique.

Materials:

-

Crude amoxicillin derivative

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) to protonate the molecule and increase its solubility.[12]

-

Filter the solution to remove any insoluble impurities.

-

Slowly add a base (e.g., dilute NaOH) to the filtrate with stirring to adjust the pH to the isoelectric point of the amoxicillin derivative, where its solubility is minimal.[16]

-

Cool the solution in an ice bath to promote crystallization.

-

Allow the crystals to form over a period of 0.5 to 12 hours.[16]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a cold organic solvent-water mixture (e.g., 5% ethanol in water) followed by a pure cold organic solvent (e.g., ethanol).[16]

-

Dry the purified crystals under vacuum.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compounds.[10][11]

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to functional groups such as β-lactam C=O, amide C=O, O-H, N-H, and C=N (for Schiff bases).

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized derivatives and for quantitative analysis.[20][21][22]

Procedure:

-

Prepare a standard solution of the amoxicillin derivative of known concentration in a suitable mobile phase.

-

Prepare the sample solution by dissolving the synthesized compound in the mobile phase.

-

Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).[20][22]

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compounds using a UV detector at a characteristic wavelength (e.g., 272 nm for amoxicillin).[23][24]

-

Determine the retention time and peak area to assess purity and quantify the compound.

In Vitro Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Procedure:

-

Prepare a stock solution of the synthesized amoxicillin derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The following tables summarize key quantitative data for novel amoxicillin derivatives based on available literature.

Table 1: Synthesis and Physicochemical Properties of Amoxicillin Derivatives

| Derivative Type | Synthetic Method | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Schiff Base (A) | Condensation | Amoxicillin, 2,4-dihydroxybenzaldehyde | - | - | [10] |

| Schiff Base (B) | Condensation | Amoxicillin, 4-methylbenzaldehyde | 78 | 254-256 | [10] |

| 1,3,4-Thiadiazole | Cyclization | Amoxicillin, Thiosemicarbazide, POCl₃ | - | - | [8][9] |

| Prodrug 1 | - | Amoxicillin, Maleic anhydride | - | - | [3][4][7] |

| Prodrug 2 | - | Amoxicillin, Succinic anhydride | - | - | [3][4] |

Note: "-" indicates data not available in the cited sources.

Table 2: Spectroscopic Data for Amoxicillin Derivatives

| Derivative | Technique | Key Peaks/Shifts | Reference |

| Schiff Base (A) | FTIR (cm⁻¹) | 3431 (O-H), 3020 (C-H aromatic), 1637 (C=N), 1571 (C=C aromatic) | [10] |

| Schiff Base (B) | FTIR (cm⁻¹) | 3402 (O-H), 3022 (C-H aromatic), 1641 (C=N), 1577 (C=C aromatic) | [10] |

| 1,3,4-Thiadiazole | FTIR (cm⁻¹) | 3485, 3316 (N-H), 2974 (C-H), 1680 (C=O) | [8][9] |

| 1,3,4-Thiadiazole | ¹³C NMR (ppm) | 169.9, 148.4, 137.6, 128.5, 122.7, 46.3 | [8][9] |

Table 3: In Vitro Antibacterial Activity (MIC in µg/mL) of Amoxicillin and Derivatives

| Compound | S. aureus (β-lactamase -) | S. aureus (β-lactamase +) | S. pneumoniae (penicillin-susceptible) | E. coli | Reference |

| Amoxicillin | 0.5 | >32 | ≤0.06 | - | [1] |

| Amoxicillin/Clavulanic Acid | 0.5/0.25 | 1/0.5 | ≤0.06/0.03 | - | [1] |

| Pyrrolecarboxylic Acid Derivative | 0.62-16 | - | - | - | [25] |

Note: "-" indicates data not available in the cited sources.

Table 4: Hydrolysis Kinetics of Amoxicillin Prodrugs (Half-life, t₁/₂)

| Prodrug | 1N HCl (hours) | pH 2.5 (hours) | pH 5 (hours) | pH 7.4 | Reference |

| Amoxicillin ProD 1 | 2.5 | 7 | 81 | Stable | [3][4][6] |

| Amoxicillin ProD 2 | 8 | 44 | - | Stable | [3] |

Note: "-" indicates data not available in the cited sources.

Signaling Pathways and Mechanisms of Action

Amoxicillin and its derivatives exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary target is the penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[10]

The following diagram illustrates the mechanism of action of β-lactam antibiotics.

Conclusion

The synthesis of novel amoxicillin derivatives remains a promising strategy in the ongoing battle against bacterial infections and antimicrobial resistance. This guide has provided an overview of the key synthetic methodologies, detailed experimental protocols for synthesis and characterization, and a structured presentation of relevant quantitative data. The continued exploration of new derivatives, coupled with thorough characterization and biological evaluation, will be crucial in developing the next generation of effective β-lactam antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. pexacy.com [pexacy.com]

- 3. Synthesis, Characterization and In Vitro Kinetics of Amoxicillin and Cephalexin Antibacterial Prodrugs [dspace.alquds.edu]

- 4. researchgate.net [researchgate.net]

- 5. dspace.alquds.edu [dspace.alquds.edu]

- 6. researchgate.net [researchgate.net]

- 7. Amoxicillin ProD 1: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

- 11. iarjournals.com [iarjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. usp-pqm.org [usp-pqm.org]

- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 15. A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN101845053A - Method for separating and purifying amoxicillin trihydrate - Google Patents [patents.google.com]

- 17. Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. Purification of amoxicillin trihydrate by impurity-coformer complexation in solution | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and Physicochemical Characterization of Amoxicillin β-cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarship.claremont.edu [scholarship.claremont.edu]

- 23. scielo.br [scielo.br]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoxicillin's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its bactericidal activity stems from the inhibition of penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[1] Understanding the specific binding affinities of amoxicillin to various PBPs across different bacterial species is paramount for comprehending its spectrum of activity, predicting resistance mechanisms, and guiding the development of novel antibacterial agents. This technical guide provides an in-depth analysis of amoxicillin's interaction with PBPs, focusing on quantitative binding data, detailed experimental methodologies, and the underlying biochemical pathways.

The Role of Penicillin-Binding Proteins in Bacterial Cell Wall Synthesis

PBPs are a diverse family of bacterial enzymes located on the outer surface of the cytoplasmic membrane.[3] They are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories.[4]

-

High-Molecular-Weight (HMW) PBPs: These are often bifunctional, possessing both transglycosylase and transpeptidase activity. The transglycosylase domain catalyzes the polymerization of glycan strands from lipid II precursors, while the transpeptidase domain cross-links the peptide stems of these glycan chains, providing the structural integrity of the cell wall.[3][4] Inhibition of these HMW PBPs is typically lethal to the bacteria.[5]

-

Low-Molecular-Weight (LMW) PBPs: These are primarily involved in peptidoglycan remodeling and maturation, possessing carboxypeptidase or endopeptidase activities.[4] While important for cell morphology and division, their inhibition is generally not lethal.

Amoxicillin, being a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan peptide stem, acts as a suicide substrate for the transpeptidase domain of PBPs.[6] The serine residue in the active site of the PBP attacks the carbonyl group of amoxicillin's β-lactam ring, forming a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, halting peptidoglycan cross-linking.[2]

Quantitative Analysis of Amoxicillin-PBP Binding Affinity

Note: Direct experimental data for amoxicillin is limited in the publicly available literature. Therefore, data for the structurally similar aminopenicillin, ampicillin, and the parent compound, penicillin G, are included for comparative purposes, particularly for Streptococcus pneumoniae, where detailed studies on these analogs are available.

Table 1: Amoxicillin Binding Affinity to PBP4 in Escherichia coli

| Bacterial Species | PBP Target | Binding Parameter | Value (µg/mL) | Notes |

| Escherichia coli | PBP4 | IC50 | Not specified, but noted as selective | Amoxicillin showed selectivity for PBP4 in a whole-cell competition assay using a fluorescent penicillin derivative.[8][9] |

Table 2: Representative k_inact/K_I Values for Ampicillin and Penicillin G against Streptococcus pneumoniae PBPs

| Bacterial Species | PBP Target | Antibiotic | k_inact/K_I (M⁻¹s⁻¹) |

| Streptococcus pneumoniae | PBP1a | Penicillin G | 70,000 ± 20,000 |

| PBP1b | Penicillin G | 41,000 ± 11,000 | |

| PBP2x | Penicillin G | 200,000 ± 7,400 | |

| PBP2a | Penicillin G | 15,000 ± 5,400 | |

| PBP2b | Penicillin G | 11,000 ± 2,300 | |

| PBP3 | Penicillin G | 180,000 ± 55,000 | |

| Streptococcus pneumoniae | PBP1a | Ampicillin | 15,000 ± 1,300 |

| PBP1b | Ampicillin | 2,000 ± 310 | |

| PBP2x | Ampicillin | 59,000 ± 6,600 | |

| PBP2a | Ampicillin | 4,600 ± 480 | |

| PBP2b | Ampicillin | 6,700 ± 240 | |

| PBP3 | Ampicillin | 77,000 ± 14,000 |

Data from a whole-cell k_inact/K_I assay.[10][11]

Table 3: Computational Binding Affinity of Amoxicillin to PBP1a in Staphylococcus aureus

| Bacterial Species | PBP Target | Method | Binding Score (kcal/mol) | Notes |

| Staphylococcus aureus | PBP1a | Molecular Docking | -8.64 | This is a computational prediction of binding energy and not an experimental value.[12] |

| PBP1a | MM-PBSA | -32.65 | This is a computational prediction of binding free energy.[12] |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to quantify the interaction between amoxicillin and PBPs. Below are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[7]

Methodology:

-

Sample Preparation:

-

Express and purify the target PBP to homogeneity.

-

Prepare a concentrated solution of amoxicillin.

-

Crucially, both the PBP and amoxicillin solutions must be in identical, extensively degassed buffer to minimize heats of dilution.[13] A common buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

-

Accurately determine the concentrations of both the PBP and amoxicillin solutions spectrophotometrically or by other quantitative methods.

-

-

ITC Experiment Setup:

-

Load the PBP solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the amoxicillin solution (typically 10-20 times the PBP concentration) into the injection syringe.[13]

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the amoxicillin solution into the PBP-containing sample cell.

-

The heat change associated with each injection is measured as a peak in the raw data.

-

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of amoxicillin to PBP.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (amoxicillin) to a ligand (PBP) immobilized on a sensor surface in real-time.[2][3] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified PBP onto the activated surface by injecting the protein solution over the chip. The primary amines on the PBP will form covalent bonds with the activated surface.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of amoxicillin in a suitable running buffer (e.g., HBS-EP).

-

Inject the amoxicillin solutions sequentially over the PBP-immobilized surface at a constant flow rate. A reference flow cell without immobilized PBP should be used to subtract non-specific binding and bulk refractive index changes.

-

The binding of amoxicillin to the PBP causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in resonance units (RU).

-

After each amoxicillin injection, flow running buffer over the surface to measure the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) for each amoxicillin concentration are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (kd/ka).

-

Fluorescence Competition Assay

This method is often used to determine the IC50 or Ki of an unlabeled inhibitor (amoxicillin) by measuring its ability to compete with a fluorescently labeled probe for binding to the target PBP. A commonly used probe is Bocillin-FL, a fluorescent derivative of penicillin.[14][15]

Methodology:

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of the purified PBP.

-

Add a fixed concentration of the fluorescent probe (e.g., Bocillin-FL). The concentration of the probe should ideally be at or below its Kd for the PBP.

-

Add varying concentrations of the competitor, amoxicillin.

-

Include controls for no PBP (background fluorescence) and no competitor (maximum binding).

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium or for a fixed time point in kinetic studies.[14]

-

Measure the fluorescence intensity of each well using a plate reader equipped with the appropriate excitation and emission filters. For whole-cell assays, after incubation, cells are lysed, and the membrane proteome is separated by SDS-PAGE, followed by in-gel fluorescence scanning.[14]

-

-

Data Analysis:

-

The fluorescence signal will decrease as the concentration of amoxicillin increases and displaces the fluorescent probe.

-

Plot the fluorescence intensity against the logarithm of the amoxicillin concentration.

-

Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of amoxicillin required to inhibit 50% of the fluorescent probe's binding.

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known. For covalent inhibitors, a more complex analysis to determine k_inact/K_I is required, which involves time-dependent measurements.[14]

-

Visualizations: Pathways and Workflows

Peptidoglycan Synthesis Pathway and Point of Amoxicillin Inhibition

The synthesis of the bacterial cell wall is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasmic space. Amoxicillin exerts its effect in the final, periplasmic stage.

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of amoxicillin.

Experimental Workflow for Determining PBP Binding Affinity

The process of quantifying the binding affinity of an antibiotic to its target PBP involves several key stages, from protein production to the final biophysical measurement.

Caption: General experimental workflow for PBP-antibiotic binding affinity analysis.

Conclusion

The efficacy of amoxicillin is intrinsically linked to its binding affinity for the penicillin-binding proteins of susceptible bacteria. While the fundamental mechanism of covalent inhibition is well-understood, a comprehensive, quantitative understanding of these interactions across the vast landscape of bacterial pathogens remains incomplete. The data presented herein, compiled from various sources, highlights key interactions but also underscores the need for more systematic studies to generate comparative binding affinity data. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to pursue these investigations. A deeper, more quantitative insight into amoxicillin-PBP interactions will be invaluable for combating the growing threat of antibiotic resistance and for the rational design of the next generation of β-lactam antibiotics.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin-binding proteins in Streptococcus pneumoniae: alterations during development of intrinsic penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 14. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Amoxicillin(1-): A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of Amoxicillin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a core resource for professionals in pharmaceutical research and development.

Introduction

Amoxicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. A thorough understanding of its chemical structure is paramount for quality control, stability studies, and the development of new derivatives. Spectroscopic analysis provides a powerful suite of tools for confirming the identity and elucidating the structure of pharmaceutical compounds like Amoxicillin. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of the Amoxicillin molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of Amoxicillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Amoxicillin

| Proton Assignment | Chemical Shift (δ) in ppm (D₂O)[1] | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) in Hz |

| H-2' / H-6' (Aromatic) | 7.37 | 7.25 | d | 8.6 |

| H-3' / H-5' (Aromatic) | 6.98 | 6.73 | d | 8.6 |

| H-α (Side Chain) | 5.16 | 4.88 | s | - |

| H-6 (β-lactam) | 5.51 | 5.45 | d | 4.0 |

| H-5 (β-lactam) | 5.51 | 5.37 | d | 4.0 |

| H-3 (Thiazolidine) | 4.46 | 4.19 | s | - |

| 2-CH₃ (α) | 1.43 | 1.42 | s | - |

| 2-CH₃ (β) | 1.41 | 1.28 | s | - |

Note: Chemical shifts can vary slightly depending on the exact sample concentration, pH, and instrument calibration.

Table 2: ¹³C NMR Spectroscopic Data for Amoxicillin

| Carbon Assignment | Chemical Shift (δ) in ppm (D₂O, pD 8)[2] | Chemical Shift (δ) in ppm (DMSO-d₆) |

| C=O (β-lactam) | 177.5 | 175.1 |

| C=O (Amide) | 173.0 | 172.4 |

| C=O (Acid) | 172.5 | 171.6 |

| C-4' (Aromatic C-OH) | 157.0 | 156.9 |

| C-2' / C-6' (Aromatic CH) | 130.0 | 128.5 |

| C-1' (Aromatic C) | 128.5 | 127.9 |

| C-3' / C-5' (Aromatic CH) | 115.5 | 115.2 |

| C-5 (β-lactam) | 68.5 | 67.0 |

| C-3 (Thiazolidine) | 67.0 | 66.8 |

| C-6 (β-lactam) | 59.0 | 57.9 |

| C-α (Side Chain) | 57.5 | 56.3 |

| C-2 (Thiazolidine) | 47.0 | 46.1 |

| 2-CH₃ (α) | 31.0 | 29.1 |

| 2-CH₃ (β) | 29.5 | 27.0 |

Note: Assignments are based on 2D NMR experiments and predicted values.[2]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry Data for Amoxicillin

| Ion | Formula | Calculated m/z | Measured m/z |

| [M+H]⁺ | C₁₆H₂₀N₃O₅S⁺ | 366.1118 | 366.1114 |

| [M+H-NH₃]⁺ | C₁₆H₁₇N₂O₅S⁺ | 349.0853 | 349.0853 |

| Thiazolidine ring fragment | C₆H₉NO₂S⁺ | 160.0376 | 160.0376 |

| Side chain fragment | C₈H₈NO₂⁺ | 150.0550 | 150.0550 |

Note: Data obtained via electrospray ionization (ESI).[2][3]

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for Amoxicillin

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenol, Carboxylic Acid) | 3500 - 3200 (broad) | Stretching vibration |

| N-H (Amine, Amide) | 3400 - 3100 (broad) | Stretching vibration |

| C-H (Aromatic, Alkyl) | 3100 - 2850 | Stretching vibration |

| C=O (β-lactam) | ~1770 | Stretching vibration |

| C=O (Amide) | ~1680 | Stretching vibration (Amide I) |

| C=O (Carboxylic Acid) | ~1650 | Stretching vibration |

| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |

| N-H (Amide) | ~1520 | Bending vibration (Amide II) |

Note: Peak positions can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for Amoxicillin

| Solvent | λmax (nm) |

| Ethanol | 230, 274[4] |

| 0.1 N HCl | 229, 272[4] |

| 0.1 N NaOH | 247 |

| Water | 192, 262[1] |

Note: The position and intensity of absorption maxima can be affected by the solvent and the pH of the solution.

Experimental Protocols

This section outlines generalized protocols for the spectroscopic analysis of Amoxicillin. Specific parameters may need to be optimized based on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the Amoxicillin sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For D₂O, the pD may need to be adjusted to ensure complete dissolution.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to consider include the pulse angle (typically 30-90 degrees), relaxation delay (1-5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio. For samples in D₂O, a solvent suppression technique may be necessary.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal or external standard (e.g., TSP for D₂O or the residual solvent peak for DMSO-d₆).

Mass Spectrometry (MS)

-

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), a dilute solution of Amoxicillin is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[3] A typical concentration is around 1 mg/mL.[3]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

LC-MS Analysis: The sample is injected into a liquid chromatograph for separation before entering the mass spectrometer. A reversed-phase C18 column is often employed with a gradient elution of water and acetonitrile containing formic acid.

-

Data Acquisition: The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. For structural elucidation, tandem mass spectrometry (MS/MS) is performed to generate fragment ions.

-

Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragment ions, which are then used to deduce the elemental composition and structural components of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups present in the Amoxicillin molecule, providing a molecular "fingerprint."

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of Amoxicillin is prepared by accurately weighing the sample and dissolving it in a suitable solvent (e.g., ethanol, dilute HCl, or dilute NaOH). Serial dilutions are then made to prepare a series of standard solutions of known concentrations.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax). A solvent blank is used as a reference.

-

Data Analysis: The λmax values are characteristic of the chromophores present in the Amoxicillin structure. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.

Visualization of Analytical Workflows and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in the spectroscopic analysis of Amoxicillin.

Conclusion

The combination of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural elucidation of Amoxicillin. Each technique offers unique insights into the molecular architecture, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and electronic properties. The data and protocols presented in this guide serve as a foundational reference for researchers and scientists, facilitating accurate and efficient analysis of this vital antibiotic. The integrated application of these spectroscopic methods is indispensable for ensuring the quality, safety, and efficacy of Amoxicillin in pharmaceutical development and manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. usp-pqm.org [usp-pqm.org]

- 3. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amoxicillin trihydrate(61336-70-7) 13C NMR spectrum [chemicalbook.com]

The Genesis and Evolution of Amoxicillin: A Technical Guide to its Historical Development and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction